molecular formula C16H19BrN2O2 B13506569 tert-butyl 5-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate

tert-butyl 5-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate

Cat. No.: B13506569
M. Wt: 351.24 g/mol
InChI Key: FACDVCARUYFQFP-UHFFFAOYSA-N
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Description

tert-Butyl 5-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate is a brominated tricyclic indole derivative featuring a pyridoindole core protected by a tert-butyl carbamate group. The bromine substituent at the 5-position likely enhances its reactivity for further functionalization, such as cross-coupling reactions, while the tert-butyl group improves solubility and stability during synthesis.

Properties

Molecular Formula

C16H19BrN2O2

Molecular Weight

351.24 g/mol

IUPAC Name

tert-butyl 5-bromo-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate

InChI

InChI=1S/C16H19BrN2O2/c1-16(2,3)21-15(20)19-8-7-10-13(9-19)18-12-6-4-5-11(17)14(10)12/h4-6,18H,7-9H2,1-3H3

InChI Key

FACDVCARUYFQFP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)NC3=C2C(=CC=C3)Br

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl 5-bromo-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-2-carboxylate typically involves multiple steps. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol . This reaction yields the tricyclic indole structure, which can then be further modified to introduce the tert-butyl and bromo substituents.

Chemical Reactions Analysis

Tert-butyl 5-bromo-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common reagents and conditions for these reactions include methanesulfonic acid for oxidation, hydrogen gas with palladium for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Tert-butyl 5-bromo-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 5-bromo-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological activities. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

The following comparison focuses on structurally related tert-butyl-protected pyridoindole derivatives, emphasizing substituent effects, physical properties, and spectral data.

Brominated Analogs
Compound Name Substituent Position Core Structure Yield (%) Melting Point (°C) Key Spectral Data (1H-NMR, δ ppm) Reference
tert-Butyl 6-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate 6-Bromo Pyrido[3,4-b]indole N/A N/A N/A (CAS 1173155-59-3; MW 351.24 g/mol)
tert-Butyl 8-bromo-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate 8-Bromo Pyrido[4,3-b]indole 82 177–178 δ 7.81 (s, 1H), 7.23 (s, 1H), 2.44 (s, 3H)

Key Observations :

  • Positional Isomerism : The 5-bromo target compound differs from the 6-bromo and 8-bromo analogs in the pyridoindole ring fusion and substituent placement. For instance, the 8-bromo derivative in adopts a pyrido[4,3-b]indole scaffold, altering electronic properties and steric effects compared to the pyrido[3,4-b]indole system .
  • Synthetic Yield : Brominated analogs generally exhibit high yields (82–87%), suggesting efficient halogenation protocols .
Halogen-Substituted Derivatives
Compound Name Halogen Substituent Core Structure Yield (%) Melting Point (°C) IR (C=O stretch, cm⁻¹) Reference
tert-Butyl 6-chloro-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate Chloro (6-position) Pyrido[4,3-b]indole 87 185–186 1,665
tert-Butyl 8-bromo-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate Bromo (8-position) Pyrido[4,3-b]indole 82 177–178 1,665

Key Observations :

  • Halogen Effects : Chloro and bromo substituents exhibit similar electronic profiles, but bromine’s larger atomic radius may influence steric interactions in downstream reactions.
  • Thermal Stability : Chlorinated derivatives (e.g., 6-chloro) show higher melting points (185–186°C) than brominated analogs, possibly due to stronger crystal packing forces .
Protective Group Variations
Compound Name Protective Group Core Structure Yield (%) Melting Point (°C) HRMS (Experimental [M+H]⁺) Reference
Benzyl 3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate Benzyl Pyrido[4,3-b]indole 90 115–117 307.1440
tert-Butyl 3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate tert-Butyl Pyrido[4,3-b]indole 88 145–146 273.1596

Key Observations :

  • Protective Group Impact : The tert-butyl group confers higher thermal stability (mp 145–146°C vs. 115–117°C for benzyl) and simpler NMR spectra due to reduced aromatic proton complexity .
  • Mass Spectrometry : tert-Butyl derivatives exhibit lower molecular weights compared to benzyl-protected analogs.
Functionalized Derivatives
Compound Name Additional Substituent Core Structure Application/Activity Reference
tert-Butyl 1-phenyl-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate Phenyl (1-position) Pyrido[3,4-b]indole Anticancer agent (synthesized via Pictet-Spengler reaction)
tert-Butyl 9-methyl-1-(3-nitrophenyl)-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate 3-Nitrophenyl, Methyl Pyrido[3,4-b]indole Thyroid iodine transport inhibitor (74% yield)

Key Observations :

  • Biological Relevance : Substituents like phenyl or nitro groups enhance biological activity, as seen in anticancer and thyroid-targeting derivatives .
  • Synthetic Flexibility : The pyrido[3,4-b]indole core allows diverse functionalization, enabling tailored pharmacological profiles.

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